ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a butanamido substituent at position 5, a phenyl group at position 3, and an ethyl ester at position 1. Its structure combines a thieno[3,4-d]pyridazine core with functional groups that influence solubility, bioavailability, and binding interactions.
Properties
IUPAC Name |
ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-8-14(23)20-17-15-13(11-27-17)16(19(25)26-4-2)21-22(18(15)24)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXFWTUHOALTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,4-d]pyridazine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as nitration, reduction, and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent Variations at Position 5
The butanamido group at position 5 distinguishes the target compound from analogs with smaller or electronically distinct substituents:
*Estimated based on parent structure (C₁₅H₁₃N₃O₃S, MW 315.35 ) + butanamido (C₄H₇NO). †Molecular weights calculated from formulas in and . ‡Directly reported in and .
Key Insights :
- The butanamido group introduces a flexible alkyl chain, likely enhancing lipophilicity compared to methylamino (Compound 66) or amino (Compound 21) groups. This could improve blood-brain barrier penetration, critical for neuroactive compounds .
- Halogenated analogs (Compounds 67, 68) exhibit higher molecular weights and yields, suggesting synthetic robustness for electron-withdrawing groups .
Variations at Position 3 (Phenyl Group)
The 3-phenyl group is conserved in many analogs, but substituents on the phenyl ring modulate electronic and steric effects:
Key Insights :
Functional Group Modifications at Position 1
The ethyl ester at position 1 is common across analogs, but carboxylate derivatives (e.g., Compound 22 in ) highlight alternative strategies:
Key Insights :
Structure-Activity Relationship (SAR) Considerations
Biological Activity
Ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the class of thienopyridazines, which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with an ethyl butanamido group and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 378.43 g/mol. The structure contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that derivatives of thienopyridazines exhibit antimicrobial activity. This compound has shown potential against various bacterial strains. In vitro studies demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's anticancer properties have been explored through various studies. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that it induces apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
A study evaluating the effects of this compound on MCF-7 cells revealed:
- IC50 Value : 15 µM
- Mechanism : Induction of caspase-dependent apoptosis.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes linked to cancer progression. Notably, it has shown inhibitory effects on Aurora-A kinase, a target in cancer therapy.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Aurora-A Kinase | 85% |
| CDK2 | 70% |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The final product is obtained through the esterification process under acidic conditions.
Synthetic Route Overview
- Formation of thienopyridazine core.
- Introduction of the butanamido group.
- Esterification with ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
